4-Methoxy-3-methylphenylacetone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-3-methylphenylacetone, also known by its IUPAC name 1-(4-methoxy-3-methylphenyl)acetone, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an acetone moiety. It is typically found as a colorless to pale-yellow liquid .

准备方法

4-Methoxy-3-methylphenylacetone can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxy-3-methylphenylacetonitrile with ethanolic sodium ethylate, followed by hydrolysis with aqueous sulfuric acid . Another method includes the conversion of this compound from 4-methoxy-3-methylphenylacetonitrile . Industrial production methods often involve multi-step reactions to ensure high yield and purity.

化学反应分析

4-Methoxy-3-methylphenylacetone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an activating group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

科学研究应用

Organic Synthesis

4-Methoxy-3-methylphenylacetone serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to participate in electrophilic aromatic substitution reactions. The compound's structural features allow for modifications that can lead to the development of new compounds with potential therapeutic effects.

Table 1: Synthetic Routes for this compound

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) analyses. Its unique mass spectral characteristics allow for the identification and quantification of related compounds in complex mixtures.

Case Study: GC-MS Analysis

A study published in the Journal of Chromatographic Science examined the mass spectral fragmentation patterns of methoxy methyl phenylacetones, including this compound. The research demonstrated that this compound exhibits distinct fragmentation ions, which can be utilized for its identification in forensic and toxicological analyses .

Pharmaceutical Research

While there are no established medicinal uses for this compound itself, it has been investigated as an intermediate in the synthesis of potential pharmaceuticals. Its structural analogs have shown promise in developing drugs targeting neurological disorders due to their interactions with neurotransmitter systems.

Table 2: Potential Pharmaceutical Applications

| Compound | Target Condition | Mechanism of Action |

|---|---|---|

| Derivatives of this compound | Neurological Disorders | Modulation of serotonin levels |

| Related phenylacetones | Stimulant effects | Dopamine reuptake inhibition |

Industrial Applications

In addition to its roles in research and development, this compound is used as a reagent in various industrial applications, including the production of fragrances and flavoring agents, where its aromatic properties are beneficial.

作用机制

The mechanism of action of 4-Methoxy-3-methylphenylacetone involves its interaction with specific molecular targets and pathways. The methoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

4-Methoxy-3-methylphenylacetone can be compared with similar compounds such as:

4-Methoxyphenylacetone: Similar structure but lacks the methyl group on the phenyl ring.

3-Methoxyphenylacetone: Similar structure but the methoxy group is positioned differently on the phenyl ring.

4-Methylphenylacetone: Similar structure but lacks the methoxy group. These comparisons highlight the unique reactivity and applications of this compound due to the presence of both methoxy and methyl groups.

生物活性

Chemical Structure and Properties

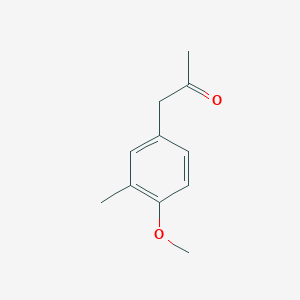

The structural formula of 4-Methoxy-3-methylphenylacetone can be represented as follows:

Structural Features:

- Methoxy Group (–OCH₃) : Enhances electron density on the aromatic ring, potentially influencing reactivity.

- Methyl Group (–CH₃) : Positioned at the 3rd carbon of the aromatic ring, which may affect steric hindrance and biological interactions.

- Carbonyl Group (C=O) : Present in the ketone functional group, making it reactive towards nucleophiles.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Claisen Condensation : A reaction between esters and carbonyl compounds.

- Aldol Condensation : Involves self-condensation or condensation with other carbonyl compounds to form larger molecules.

These reactions typically require specific catalysts and conditions to yield the desired product efficiently .

Neurological Impact

Research into compounds with similar structures suggests that this compound may influence neurotransmitter systems. This could imply potential applications in neuropharmacology, although direct evidence of such effects for this specific compound is still lacking.

Case Studies and Research Findings

While direct case studies on this compound are sparse, related research provides insights into its potential applications:

- Antibacterial Activity : A study examined various aromatic ketones and their derivatives for antibacterial efficacy. Compounds with methoxy substitutions demonstrated significant inhibition of bacterial growth, suggesting that this compound could exhibit similar properties .

- Neuropharmacological Studies : Research on related compounds indicates that structural features can modulate neurotransmitter release and receptor interaction. This opens avenues for exploring this compound's role in neurological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights distinct properties and potential biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenylacetone | Methoxy group on phenyl ring | Moderate antibacterial activity |

| 3-Methylphenylacetone | Methyl group on phenyl ring | Limited documented activity |

| 4-Hydroxy-3-methylphenylacetone | Hydroxy group instead of methoxy | Potentially different activity |

| 4-Ethoxy-3-methylphenylacetone | Ethoxy group instead of methoxy | Varying solubility properties |

属性

IUPAC Name |

1-(4-methoxy-3-methylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBPLIJLGSKDTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595277 |

Source

|

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-23-8 |

Source

|

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。